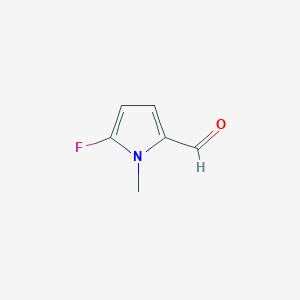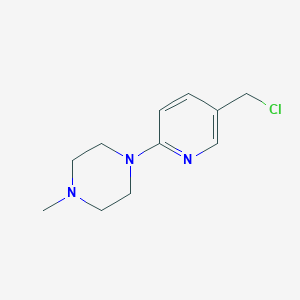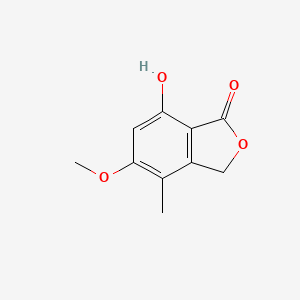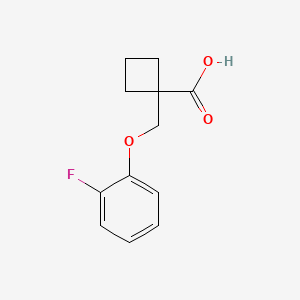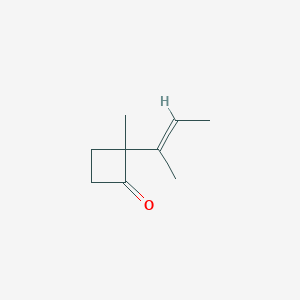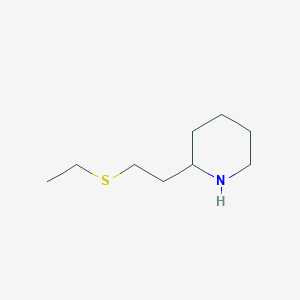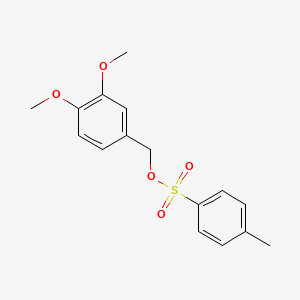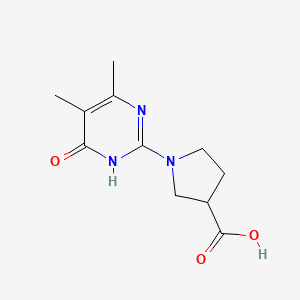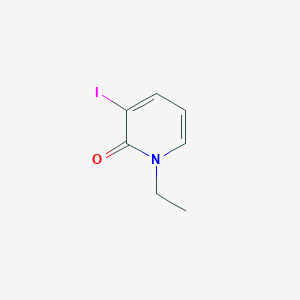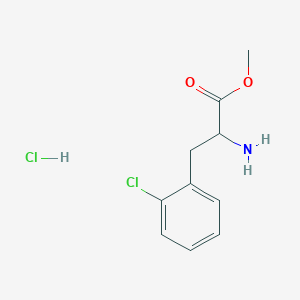
Methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-DL-phenylalanine methyl ester hydrochloride is a chemical compound with the molecular formula C10H12ClNO2·HCl. It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a chlorine atom on the phenyl ring and a methyl ester group. This compound is commonly used in biochemical research due to its ability to inhibit tryptophan hydroxylase, an enzyme involved in the synthesis of serotonin.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-DL-phenylalanine methyl ester hydrochloride typically involves the esterification of 2-Chloro-DL-phenylalanine. One common method is the reaction of 2-Chloro-DL-phenylalanine with methanol in the presence of trimethylchlorosilane. This reaction is carried out at room temperature and results in the formation of the methyl ester hydrochloride .
Industrial Production Methods
In industrial settings, the production of 2-Chloro-DL-phenylalanine methyl ester hydrochloride can be scaled up using similar esterification techniques. The use of methanol and trimethylchlorosilane provides a convenient and efficient method for large-scale synthesis, offering good yields and mild reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-DL-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate substitution reactions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Substituted phenylalanine derivatives.
Hydrolysis: 2-Chloro-DL-phenylalanine.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
2-Chloro-DL-phenylalanine methyl ester hydrochloride has several applications in scientific research:
Biochemistry: It is used as an inhibitor of tryptophan hydroxylase, which is crucial for studying serotonin synthesis and metabolism.
Neuroscience: The compound is used to deplete serotonin levels in animal models, aiding in the study of serotonin-related disorders.
Pharmacology: It is used to investigate the effects of serotonin depletion on various physiological and behavioral processes.
Mecanismo De Acción
2-Chloro-DL-phenylalanine methyl ester hydrochloride exerts its effects by inhibiting tryptophan hydroxylase, the enzyme responsible for converting tryptophan to 5-hydroxytryptophan, a precursor of serotonin. By inhibiting this enzyme, the compound reduces the synthesis of serotonin, leading to decreased serotonin levels in the brain . This mechanism is particularly useful in research focused on serotonin’s role in various physiological and pathological conditions.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-DL-phenylalanine: Another derivative of phenylalanine with a chlorine atom on the phenyl ring.
L-Phenylalanine methyl ester hydrochloride: A methyl ester derivative of phenylalanine without the chlorine substitution.
Uniqueness
2-Chloro-DL-phenylalanine methyl ester hydrochloride is unique due to its specific inhibition of tryptophan hydroxylase and its ability to cross the blood-brain barrier more effectively than other similar compounds . This makes it particularly valuable in neuroscience research for studying serotonin depletion and its effects on the brain .
Propiedades
Fórmula molecular |
C10H13Cl2NO2 |
|---|---|
Peso molecular |
250.12 g/mol |
Nombre IUPAC |
methyl 2-amino-3-(2-chlorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H |
Clave InChI |
FXIXAZXWVBFVDS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=CC=CC=C1Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




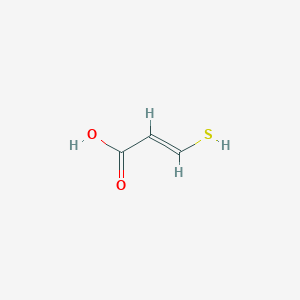
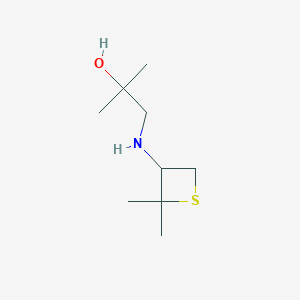
![(6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13016460.png)
